1-{2-[4-(tert-Butoxycarbonyl)piperazino]ethyl}-4-piperidinecarboxylic acid
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Overview
Description
1-{2-[4-(tert-Butoxycarbonyl)piperazino]ethyl}-4-piperidinecarboxylic acid is a synthetic organic compound with the molecular formula C17H31N3O4. This compound is known for its unique structure, which includes a piperidine ring and a piperazine ring, both of which are protected by a tert-butoxycarbonyl (Boc) group. The compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Mechanism of Action
Pharmacokinetics
The compound “1-{2-[4-(tert-Butoxycarbonyl)piperazino]ethyl}-4-piperidinecarboxylic acid” is reported to be insoluble in water , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties. The impact on bioavailability due to these properties is yet to be studied.
Preparation Methods
The synthesis of 1-{2-[4-(tert-Butoxycarbonyl)piperazino]ethyl}-4-piperidinecarboxylic acid typically involves multiple steps. One common synthetic route starts with the reaction of 4-piperidone with tert-butoxycarbonyl chloride to form the Boc-protected piperidone. This intermediate is then reacted with 1-(2-aminoethyl)piperazine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine .
In industrial settings, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1-{2-[4-(tert-Butoxycarbonyl)piperazino]ethyl}-4-piperidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine rings, often using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{2-[4-(tert-Butoxycarbonyl)piperazino]ethyl}-4-piperidinecarboxylic acid has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its protected amine groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study the interactions of piperidine and piperazine derivatives with biological targets.
Comparison with Similar Compounds
1-{2-[4-(tert-Butoxycarbonyl)piperazino]ethyl}-4-piperidinecarboxylic acid can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but may differ in the position or type of substituents on the piperidine or piperazine rings.
This compound: Another similar compound with variations in the protecting groups or the length of the linker between the piperidine and piperazine rings.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Biological Activity
1-{2-[4-(tert-Butoxycarbonyl)piperazino]ethyl}-4-piperidinecarboxylic acid, often referred to as a piperidine derivative, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, drawing from various scientific sources.
- Molecular Formula : C15H22N3O2
- Molecular Weight : 282.36 g/mol
- CAS Number : 874831-74-0
- Appearance : White to light yellow powder
Synthesis
The synthesis of this compound typically involves the protection of the amine group using tert-butoxycarbonyl (Boc) chemistry, followed by coupling reactions with appropriate piperidine and piperazine derivatives. The process is crucial for enhancing solubility and stability in biological environments.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antitumor Activity
Research indicates that derivatives of piperidine compounds can exhibit significant antitumor properties. For instance, studies on similar compounds have shown promising results against various cancer cell lines, including hepatoma and colon cancer cells. The introduction of functional groups like the tert-butoxycarbonyl moiety enhances selectivity and reduces toxicity compared to traditional chemotherapeutics like camptothecin (CPT) .
2. Enzyme Inhibition
Piperidine derivatives have been studied for their potential as enzyme inhibitors. For instance, modifications in the carboxylic acid group can lead to enhanced inhibition of angiotensin-converting enzyme (ACE), which is crucial in regulating blood pressure. Compounds with structural similarities have demonstrated varying degrees of inhibition, suggesting that the biological activity can be fine-tuned through chemical modifications .
3. Neuropharmacological Effects
Given the structure's similarity to known neuroactive compounds, there is potential for neuropharmacological applications. Some studies have indicated that piperazine and piperidine derivatives can modulate neurotransmitter systems, suggesting avenues for research into their effects on anxiety and depression .
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of a related piperidine derivative in a mouse model of liver adenocarcinoma. The compound demonstrated a tumor inhibitory rate (TIR) significantly higher than that of CPT, indicating its potential as a therapeutic agent .
Case Study 2: ACE Inhibition
In another study focusing on ACE inhibitors, a series of piperidine derivatives were synthesized and tested for their inhibitory activity. The most effective compound exhibited an IC50 value significantly lower than that of standard inhibitors, highlighting the importance of structural modifications in enhancing biological activity .
Data Table: Biological Activities of Piperidine Derivatives
Compound Name | Activity Type | Target/Cell Line | IC50 or TIR |
---|---|---|---|
Compound E2 | Antitumor | Hepatoma Cells | TIR: 71.12% |
Compound G4 | Antitumor | Liver Adenocarcinoma | TIR: >60 mg/kg |
Compound 17 | ACE Inhibition | Renal Hypertensive Rats | IC50: 0.011 µM |
Properties
IUPAC Name |
1-[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O4/c1-17(2,3)24-16(23)20-12-10-19(11-13-20)9-8-18-6-4-14(5-7-18)15(21)22/h14H,4-13H2,1-3H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGAUGYSODOZKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCN2CCC(CC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594753 |
Source
|
Record name | 1-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethyl}piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874831-74-0 |
Source
|
Record name | 1-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethyl}piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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